1-(1-cyclopentanecarbonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole
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Overview
Description
Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a cyclopentyl group, a benzoimidazole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopentanecarbonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoimidazole core, which can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions . The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzoimidazole intermediate . Finally, the cyclopentyl group is attached through a Friedel-Crafts acylation reaction, using cyclopentanone and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of reduced benzoimidazole derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-cyclopentanecarbonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The pyrrolidine ring may enhance the compound’s binding affinity and specificity . The cyclopentyl group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Lacks the methyl group on the benzoimidazole ring.
Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)methanone: Contains a piperidine ring instead of a pyrrolidine ring.
Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is unique due to the presence of the methyl group on the benzoimidazole ring, which can influence its biological activity and chemical reactivity
Properties
IUPAC Name |
cyclopentyl-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-19-16-8-4-5-9-17(16)21(13)15-10-11-20(12-15)18(22)14-6-2-3-7-14/h4-5,8-9,14-15H,2-3,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYSXTVWETULQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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